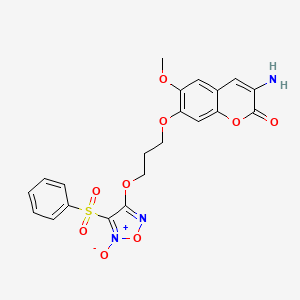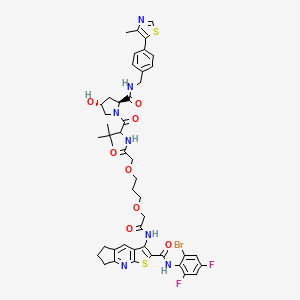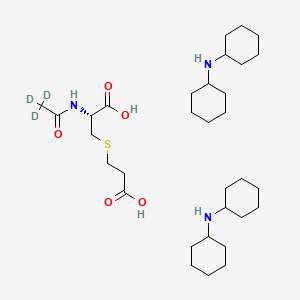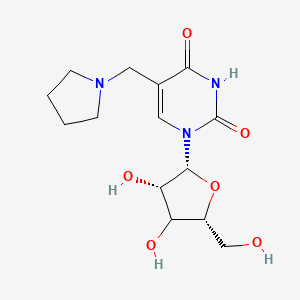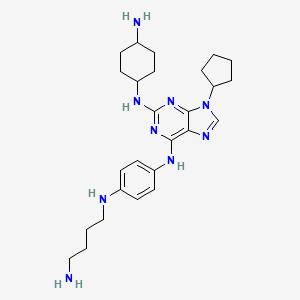
Pdgfr|A/flt3-itd-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pdgfr|A/flt3-itd-IN-3 is a potent inhibitor of platelet-derived growth factor receptor alpha and FMS-like tyrosine kinase 3. This compound has shown significant potential in the research of acute myeloid leukemia and chronic eosinophilic leukemia due to its ability to inhibit these receptors effectively .
Preparation Methods
The synthesis of Pdgfr|A/flt3-itd-IN-3 involves the preparation of 2,6,9-trisubstituted purine conjugates. The synthetic route includes the use of various reagents and conditions to achieve the desired compound.
Chemical Reactions Analysis
Pdgfr|A/flt3-itd-IN-3 undergoes various chemical reactions, including inhibition of kinase activity. The compound is known to interact with specific receptors, leading to the inhibition of downstream signaling pathways. Common reagents used in these reactions include kinase inhibitors and other related compounds. The major products formed from these reactions are the inhibited forms of the target receptors .
Scientific Research Applications
Pdgfr|A/flt3-itd-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of kinase activity and the effects on downstream signaling pathways. In biology, it is used to investigate the role of platelet-derived growth factor receptor alpha and FMS-like tyrosine kinase 3 in various cellular processes. In medicine, the compound is being researched for its potential in treating acute myeloid leukemia and chronic eosinophilic leukemia. Additionally, it has applications in the study of chronic pain and other non-oncology indications .
Mechanism of Action
The mechanism of action of Pdgfr|A/flt3-itd-IN-3 involves the inhibition of platelet-derived growth factor receptor alpha and FMS-like tyrosine kinase 3. These receptors are involved in the regulation of cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound disrupts the downstream signaling pathways, leading to the suppression of cell growth and induction of apoptosis in cancer cells. The molecular targets include the receptors themselves and the associated signaling pathways such as PI3K, RAS, and STAT5 .
Comparison with Similar Compounds
Pdgfr|A/flt3-itd-IN-3 is unique in its selective inhibition of platelet-derived growth factor receptor alpha and FMS-like tyrosine kinase 3. Similar compounds include quizartinib, gilteritinib, and crenolanib, which also target FMS-like tyrosine kinase 3 but may have different selectivity profiles and additional targets. For example, quizartinib is known to inhibit mutant forms of FMS-like tyrosine kinase 3, platelet-derived growth factor receptor alpha, and KIT isoforms .
Properties
Molecular Formula |
C26H39N9 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
6-N-[4-(4-aminobutylamino)phenyl]-2-N-(4-aminocyclohexyl)-9-cyclopentylpurine-2,6-diamine |
InChI |
InChI=1S/C26H39N9/c27-15-3-4-16-29-19-11-13-20(14-12-19)31-24-23-25(35(17-30-23)22-5-1-2-6-22)34-26(33-24)32-21-9-7-18(28)8-10-21/h11-14,17-18,21-22,29H,1-10,15-16,27-28H2,(H2,31,32,33,34) |
InChI Key |
GSQNTGGWLBUZMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)NCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



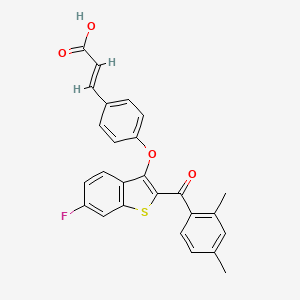
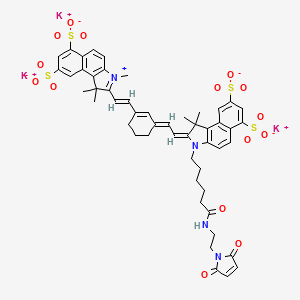
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)

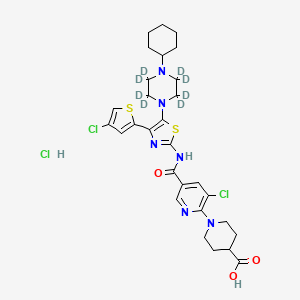
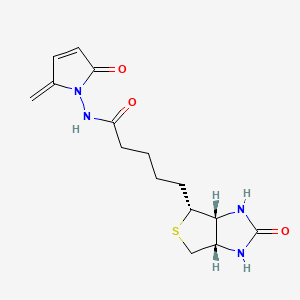
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
